Quinoxaline-6-carboxylic acid
Overview
Description
Quinoxaline-6-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Stress and Toxicity
Quinoxaline derivatives, specifically Quinoxaline 1,4-dioxide derivatives, have been investigated for their roles in oxidative stress and associated toxicities. These compounds are known to generate reactive oxygen species (ROS) leading to oxidative stress, which is linked to their toxic effects. Understanding the oxidative stress mechanism is crucial for mitigating the adverse effects and improving the therapeutic applications of these compounds (Wang et al., 2016).
Antitumoral Properties and Catalyst Ligands
Quinoxaline and its analogs have been studied for their antitumoral properties, showing potential in cancer treatment. Additionally, these compounds have applications as catalysts' ligands in various chemical reactions, demonstrating their versatility in both pharmaceutical and industrial applications (Aastha Pareek and Dharma Kishor, 2015).
Biomedical and Industrial Value
The modification of Quinoxaline structures has led to a wide variety of biomedical applications, including antimicrobial activities and the treatment of chronic and metabolic diseases. This highlights the industrial value of Quinoxaline derivatives in developing new therapies (J. A. Pereira et al., 2015).
Bioactive Quinoxaline-Containing Sulfonamides
Quinoxaline-linked sulfonamide hybrids exhibit a broad range of biomedical activities, such as antibacterial, antifungal, and anticancer actions. These findings suggest the potential of these hybrids as lead compounds for developing advanced therapeutic agents (Ali Irfan et al., 2021).
Electronic and Optical Applications
Hexaazatriphenylene (HAT) derivatives, related to Quinoxaline, are used in electronic and optical applications due to their excellent π–π stacking ability. These applications include semiconductors, sensors, and energy storage devices, showcasing the wide-ranging industrial applications of Quinoxaline derivatives (J. Segura et al., 2015).
Corrosion Inhibition
Quinoline derivatives, closely related to Quinoxaline, demonstrate effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. This highlights their potential in protecting materials from corrosion (C. Verma et al., 2020).
Mechanism of Action
Target of Action
Quinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound . It is used as an intermediate in the production of antiprotozoal agents
Mode of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia . They are known to cause DNA damage , and their modes of action include the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and acting as bioreductive agents .
Biochemical Pathways
Quinoxaline derivatives are known to interact with many targets, receptors, or microorganisms .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Quinoxaline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Safety and Hazards
Future Directions
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future. Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods . Synthesis of quinoxalines using lanthanides as a catalyst should be explored as a green chemistry approach .
Biochemical Analysis
Cellular Effects
Quinoxaline derivatives have been reported to have effects on various types of cells and cellular processes . For instance, some quinoxaline compounds have been shown to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner on certain cell lines . It is plausible that Quinoxaline-6-carboxylic acid may have similar effects, but specific studies are needed to confirm this.
Molecular Mechanism
Quinoxaline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
quinoxaline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQDBVXRYDEWGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350155 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6925-00-4 | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoxaline-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Q1: What are the structural characteristics of quinoxaline-6-carboxylic acid derivatives and their applications in polymer synthesis?
A1: this compound derivatives typically possess a quinoxaline ring system with a carboxylic acid group at the 6th position, often functionalized with various substituents. These compounds serve as valuable building blocks for synthesizing high-performance polymers. For instance, 2,3-bis(4-aminophenyl)this compound (compound 5) and 2,3-bis[4-(4-aminophenoxy)phenyl]this compound (compound 9) act as AB2 monomers in hyperbranched aromatic polyamide synthesis via the Yamazaki reaction [].
Q2: How do the structural variations within this compound-based polymers influence their properties and potential applications?
A2: Structural modifications significantly impact the properties of the resulting polymers. For example, incorporating a p-phenyloxy spacer between the quinoxaline and p-aminophenyl segments in compound 9, compared to compound 5, leads to significant differences in the solubility and reactivity of the derived hyperbranched polyamides []. Specifically, the polyamide derived from compound 9 (designated as III) shows limited solubility in polar aprotic solvents compared to the polyamide derived from compound 5 (designated as II), which readily dissolves in these solvents [].
Q3: What are the analytical techniques used to characterize and monitor the polymerization reactions involving this compound derivatives?
A3: Researchers employ various techniques to study the polymerization of this compound derivatives. Fourier transform infrared (FT-IR) spectroscopy is critical for monitoring the polymerization progress and confirming the formation of desired functional groups [, ]. Gel-permeation chromatography (GPC) provides insights into the molecular weight distribution of the synthesized polymers, offering crucial information about the polymerization process []. These methods help researchers optimize reaction conditions for desired polymer properties and molecular weights.
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